Plap-IN-1
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Overview
Description
Plap-IN-1 is a potent and selective inhibitor of placental alkaline phosphatase (PLAP), with an IC50 value of 32 nM. It does not significantly inhibit the activity of tissue non-specific alkaline phosphatase (TNAP). This compound is primarily used in scientific research to study the role of PLAP in various biological processes .
Preparation Methods
The synthesis of Plap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, nitration, and amination processes .
Chemical Reactions Analysis
Plap-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Plap-IN-1 has several scientific research applications, including:
Chemistry: It is used to study the inhibition of alkaline phosphatase enzymes and their role in various chemical processes.
Biology: this compound is employed in research to understand the function of PLAP in cellular processes, including cell differentiation and proliferation.
Medicine: The compound is investigated for its potential therapeutic applications in diseases where PLAP is implicated, such as certain cancers and inflammatory conditions.
Industry: This compound is used in the development of diagnostic assays and as a tool in biochemical research to study enzyme kinetics and inhibition
Mechanism of Action
Plap-IN-1 exerts its effects by selectively inhibiting the activity of PLAP. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate esters. This inhibition disrupts the normal function of PLAP, leading to changes in cellular processes that depend on this enzyme. The molecular targets and pathways involved include the dephosphorylation of specific substrates and the regulation of signaling pathways associated with PLAP activity .
Comparison with Similar Compounds
Plap-IN-1 is unique in its high selectivity and potency for PLAP inhibition. Similar compounds include:
Levamisole: A less selective inhibitor of alkaline phosphatases, including PLAP and TNAP.
Phenylalanine: An amino acid that can inhibit alkaline phosphatase activity but is not as potent or selective as this compound.
Tetramisole: Another inhibitor of alkaline phosphatases with broader specificity compared to this compound.
The uniqueness of this compound lies in its high selectivity for PLAP over other alkaline phosphatases, making it a valuable tool for studying the specific role of PLAP in various biological processes .
Properties
Molecular Formula |
C25H21Cl2N3O5 |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
(2R)-3-[3-(3,5-dichloro-4-methoxyphenyl)phenyl]-2-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H21Cl2N3O5/c1-13-6-7-22(35-13)19-12-20(30-29-19)24(31)28-21(25(32)33)9-14-4-3-5-15(8-14)16-10-17(26)23(34-2)18(27)11-16/h3-8,10-12,21H,9H2,1-2H3,(H,28,31)(H,29,30)(H,32,33)/t21-/m1/s1 |
InChI Key |
NKUFZFKCAIBESU-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N[C@H](CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NC(CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |
Origin of Product |
United States |
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